molecular formula C9H8FNO4 B2867323 3-(4-Fluoro-3-nitrophenyl)propanoic acid CAS No. 160877-40-7

3-(4-Fluoro-3-nitrophenyl)propanoic acid

Cat. No. B2867323
CAS RN: 160877-40-7
M. Wt: 213.164
InChI Key: IHRNYARREWSFGQ-UHFFFAOYSA-N
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Description

“3-(4-Fluoro-3-nitrophenyl)propanoic acid” is a chemical compound with the molecular formula C9H9FO2 . It is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff .


Synthesis Analysis

The synthesis of “this compound” involves a variety of coupling agents. One of the oldest photolinkers used for photoaffinity labeling in the late 1960s is 4-fluoro-3-nitrophenyl azide . This photolinker, historically known as 1-fluoro-2-nitro-4-azidobenzene (FNAB), has remained unexplored for a long time because of apprehension that FNAB forms ring-expanded dehydroazepine as a major product and hence cannot activate an inert polymer . The first evidence of photochemical activation of an inert surface by FNAB through nitrene insertion reaction was reported in 2001 .


Molecular Structure Analysis

The molecular structure of “this compound” can be found in various databases such as ChemSpider . The average mass of the molecule is 168.165 Da and the monoisotopic mass is 168.058655 Da .


Chemical Reactions Analysis

The chemical reactions involving “this compound” are quite versatile. It can undergo thermochemical and photochemical reactions with versatile polymers and biomolecules . The reaction pathways of FNAB are also of interest .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” can be found in various databases such as ChemSpider . The average mass of the molecule is 168.165 Da and the monoisotopic mass is 168.058655 Da .

Scientific Research Applications

1. Chemistry and Synthesis

  • Elimination Reaction Studies : A study by Chu Wen-yi (2011) explored the elimination reaction of α,β-dibromo-3-(3′-nitrophenyl) propanoic acid to produce various compounds, including 3-nitrophenyl-acetylene and 3-(3′-nitrophenyl)-2,3-oxiranecarboxylic acid, providing insights into the reaction mechanisms of similar compounds (Chu Wen-yi, 2011).
  • Radiosynthesis for Imaging Hypoxia : Malik et al. (2012) synthesized O-[2-[18F]fluoro-3-(2-nitro-1H-imidazole-1yl)propyl]tyrosine, related to the fluoro-nitrophenyl propanoic acid structure, for potential use in PET imaging of hypoxic tumor tissue (Malik et al., 2012).

2. Biological Applications

  • Anticancer Research : The work of Jagadeesha et al. (2023) involved the microwave-assisted synthesis of a benzimidazole derivative containing a fluoro-nitrophenyl group for potential antileukemic activity (Jagadeesha et al., 2023).
  • Inhibitor for Copper Alloy Corrosion : Nam et al. (2016) studied yttrium 3-(4-nitrophenyl)-2-propenoate, similar in structure, as a corrosion inhibitor for copper alloys, suggesting potential applications in materials science (Nam et al., 2016).

3. Drug Development

  • Synthesis of Antibacterial Agents : Matsumoto et al. (1984) researched the synthesis of compounds with fluoro, nitro, and cyano groups for antibacterial applications, which could guide the use of fluoro-nitrophenyl propanoic acid derivatives in drug development (Matsumoto et al., 1984).

4. Covalent Bonding in Proteins

  • Genetic Encoding for Protein Research : Liu et al. (2019) genetically encoded an amino acid similar to 3-(4-fluoro-3-nitrophenyl)propanoic acid for creating covalent bonds in proteins, a technique useful in chemical biology and protein engineering (Liu et al., 2019).

Safety and Hazards

The safety data sheet for a similar compound, “3-(4-Nitrophenyl)propanoic acid”, suggests that it causes skin irritation and serious eye irritation. It may also cause respiratory irritation . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye .

Relevant Papers The most relevant paper retrieved is “Exploring the flexible chemistry of 4-fluoro-3-nitrophenyl azide for biomolecule immobilization and bioconjugation” published in Analytical and Bioanalytical Chemistry . This paper provides a comprehensive review of the flexible chemistry of FNAB and its applications .

Mechanism of Action

Target of Action

It’s worth noting that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting a potential for diverse biological interactions.

Mode of Action

Compounds with similar structures, such as 4-fluoro-3-nitrophenyl azide, have been used for biomolecule immobilization and bioconjugation . This suggests that 3-(4-Fluoro-3-nitrophenyl)propanoic acid may interact with its targets through covalent bonding, leading to changes in the target’s function or activity.

Biochemical Pathways

Similar compounds have been shown to participate in various biochemical reactions . For instance, 4-fluoro-3-nitrophenyl azide can undergo thermochemical and photochemical reactions with versatile polymers and biomolecules .

Result of Action

Similar compounds have been shown to exhibit diverse biological activities , suggesting that this compound may also have a broad range of effects at the molecular and cellular levels.

properties

IUPAC Name

3-(4-fluoro-3-nitrophenyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FNO4/c10-7-3-1-6(2-4-9(12)13)5-8(7)11(14)15/h1,3,5H,2,4H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHRNYARREWSFGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CCC(=O)O)[N+](=O)[O-])F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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